Edunol

描述

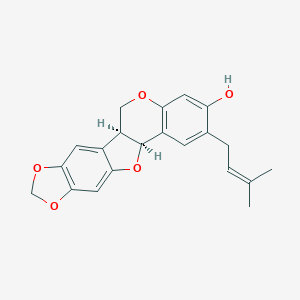

Edunol is a naturally occurring prenylated pterocarpan first isolated from the root bark of Neorautanenia edulis (Leguminosae) and later identified in Harpalyce brasiliana (Fabaceae) . Structurally, it is characterized by a 2-(3,3-dimethylallyl)-3-hydroxy-8,9-methylenedioxypterocarpan backbone (Figure 1), which confers unique biochemical properties. This compound exhibits significant bioactivities, including anti-myotoxic, anti-proteolytic, and anti-phospholipase A2 (PLA2) effects against snake venoms such as Bothrops jararacussu . Its synthesis has been achieved both via fungal metabolism (e.g., Aspergillus flavus) and chemical modification, yielding derivatives like dihydrofurano-pterocarpan (ED-AF-1) and 2,3-dihydro-3-hydroxy-2,2-dimethylpyrano-pterocarpan (ED-AF-2) .

Figure 1: Chemical structure of this compound (C₂₀H₂₀O₅; M₊ = 352).

属性

CAS 编号 |

37706-60-8 |

|---|---|

分子式 |

C21H20O5 |

分子量 |

352.4 g/mol |

IUPAC 名称 |

(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |

InChI |

InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |

InChI 键 |

UFBHHWPUVXVFRG-QVKFZJNVSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |

手性 SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |

规范 SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |

同义词 |

3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |

产品来源 |

United States |

准备方法

The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.

化学反应分析

Edunol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Edunol has several scientific research applications:

Chemistry: It is used as a reference compound in the study of pterocarpan derivatives and their chemical properties.

Biology: Research involving this compound includes studying its biological activity and potential therapeutic effects.

Medicine: It is investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities.

作用机制

The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.

相似化合物的比较

Comparison with Similar Compounds

Edunol belongs to the pterocarpan class, which includes compounds like wedelolactone, maackiain, and medicarpin. Below is a detailed comparison based on structural features, sources, pharmacological activities, and metabolic pathways.

Structural Features

| Compound | Core Structure | Functional Groups/Modifications | Molecular Weight |

|---|---|---|---|

| This compound | Prenylated pterocarpan | 8,9-Methylenedioxy; C-2 prenyl group | 352 g/mol |

| Wedelolactone | Coumestan | 7-O-glucoside; multiple hydroxylations | 314 g/mol |

| Elaidoylamide | Fatty acid amide | Trans-9-octadecenoic acid amide | 296 g/mol |

| β-Sitosterol | Phytosterol | 3β-hydroxy group; Δ⁵ double bond | 414 g/mol |

This compound’s prenyl group at C-2 distinguishes it from non-prenylated pterocarpans like maackiain. Unlike wedelolactone, a coumestan with fused benzofuran rings, this compound retains a simpler pterocarpan skeleton .

Pharmacological Activities

This compound’s anti-PLA2 activity is weaker than wedelolactone and elaidoylamide but superior to β-sitosterol. Its broad-spectrum inhibition of venom toxins makes it a candidate for snakebite envenomation therapy .

Metabolic Pathways

- This compound: Metabolized by Aspergillus flavus into ED-AF-1 (dihydrofurano-pterocarpan) and ED-AF-2 (dimethylpyrano-pterocarpan) via hydroxylation and cyclization .

- Wedelolactone : Undergoes glucuronidation in vivo, reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。